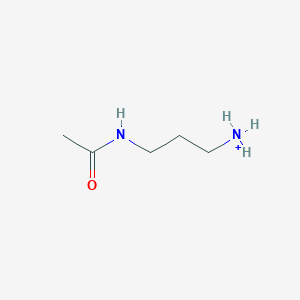
N-acetyldiamine cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-monoacetylalkane-alpha,omega-diamine(1+) is an organic cation obtained by protonation of the free amino group of any N-monoacetylalkane-alpha,omega-diamine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-monoacetylalkane-alpha,omega-diamine.
Applications De Recherche Scientifique
1. Agricultural Biochemistry
The N-acetyldiamine cation has been explored in the context of agricultural biochemistry. For instance, research on N-acetylation as a modification of glyphosate revealed its potential use in transgenic crops. An enzyme showing weak activity for N-acetylation of glyphosate was identified in Bacillus licheniformis strains, which after modifications, could confer tolerance to glyphosate in transgenic tobacco and maize (Siehl et al., 2005).
2. Photoionization Studies
N-acetyldiamine cations have also been studied in the field of photoionization. An investigation into the photoionization mechanism of N,N,N′,N′-tetramethyl-p-phenylenediamine in acetonitrile utilized the fluorescence lifetime measurement and laser photolyses, contributing to our understanding of the photophysical behaviors of these compounds (Nakamura et al., 1984).
3. Environmental and Food Safety
The N-acetyldiamine cation is relevant in the development of probes for environmental and food safety. A study demonstrated the use of nitrogen-doped carbon dots as ratiometric fluorescent probes, which involved N-acetylated compounds, for detecting organophosphorus pesticides in tap water and food samples (Huang et al., 2019).
4. Biological Molecular Recognition
In molecular biology, the N-acetyldiamine cation is integral to understanding cation-pi interactions, which are crucial for molecular recognition in biological receptors. These interactions are significant in constructing novel binding sites for cationic ligands such as acetylcholine (Mecozzi et al., 1996).
5. Neurochemistry
N-acetyldiamine cations play a role in neurochemistry as well. For example, research into a simplified radiochemical assay for choline acetyltransferase, an enzyme of interest in neurochemistry, highlights the significance of acetyl moieties derived from cationic substrates (Schrier & Snuster, 1967).
Propriétés
Nom du produit |
N-acetyldiamine cation |
|---|---|
Formule moléculaire |
C5H13N2O+ |
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
3-acetamidopropylazanium |
InChI |
InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)/p+1 |
Clé InChI |
YFZBPSXRYCOKCW-UHFFFAOYSA-O |
SMILES canonique |
CC(=O)NCCC[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



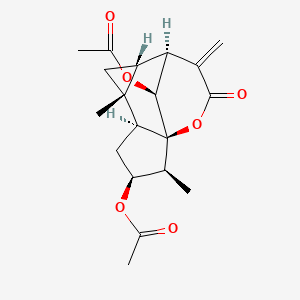
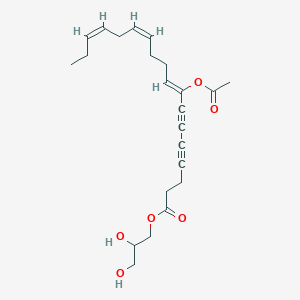

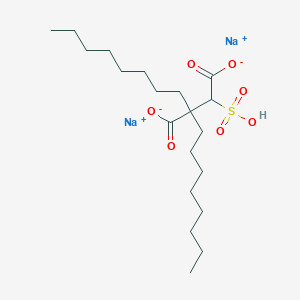
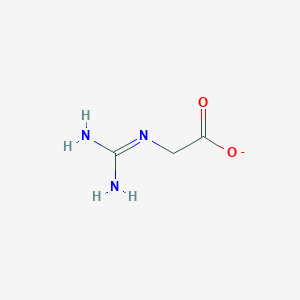
![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
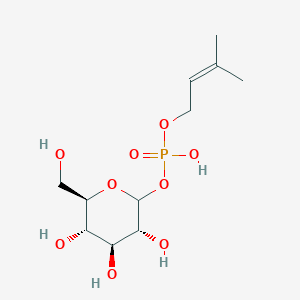
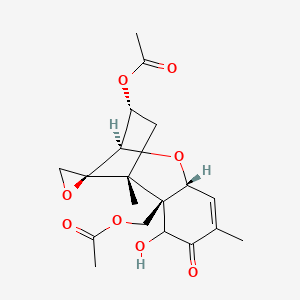
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
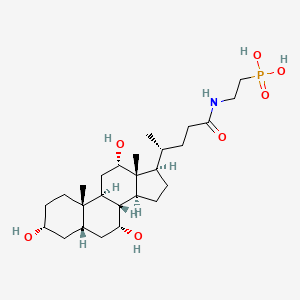
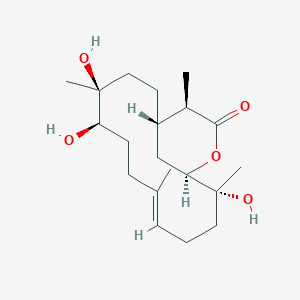
![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)
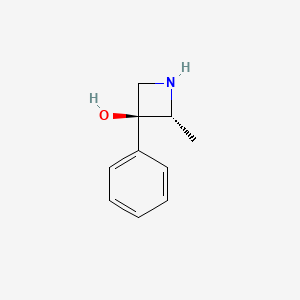
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)